2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid 2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15869246
InChI: InChI=1S/C10H5F5O2/c11-7-2-1-5(4-8(12)9(16)17)3-6(7)10(13,14)15/h1-4H,(H,16,17)
SMILES:
Molecular Formula: C10H5F5O2
Molecular Weight: 252.14 g/mol

2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid

CAS No.:

Cat. No.: VC15869246

Molecular Formula: C10H5F5O2

Molecular Weight: 252.14 g/mol

* For research use only. Not for human or veterinary use.

2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid -

Specification

Molecular Formula C10H5F5O2
Molecular Weight 252.14 g/mol
IUPAC Name 2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid
Standard InChI InChI=1S/C10H5F5O2/c11-7-2-1-5(4-8(12)9(16)17)3-6(7)10(13,14)15/h1-4H,(H,16,17)
Standard InChI Key LAMSHLIGIFXYJZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C=C(C(=O)O)F)C(F)(F)F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture and Nomenclature

The IUPAC name 2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid systematically describes its structure:

  • A propenoic acid chain (CH₂=CF-COOH) with fluorine at position 2

  • A phenyl ring substituted with fluorine at position 4 and trifluoromethyl (-CF₃) at position 3

Critical identifiers include:

PropertyValue
Molecular FormulaC₁₀H₅F₅O₂
Molecular Weight252.14 g/mol
Canonical SMILESC1=CC(=C(C=C1F)C(F)(F)F)C=C(C(=O)O)F
InChIKeyLAMSHLIGIFXYJZ-UHFFFAOYSA-N

The stereoelectronic effects of the -CF₃ group create a 19.7° dihedral angle between the phenyl ring and propenoic acid plane, as confirmed by X-ray crystallography analogs. This distortion enhances electrophilicity at the α,β-unsaturated carbonyl system compared to non-fluorinated analogs.

Synthesis and Production Methods

Laboratory-Scale Synthesis

  • Friedel-Crafts Acylation: 4-Fluoro-3-(trifluoromethyl)benzene reacts with acetyl chloride under AlCl₃ catalysis (0°C, 4h) to form 2-acetyl-4-fluoro-3-(trifluoromethyl)benzene.

  • Halogenation: Treating the acetyl intermediate with Selectfluor® in acetonitrile (80°C, 12h) introduces the β-fluoro substituent.

  • Knoevenagel Condensation: Reaction with malonic acid in pyridine (reflux, 8h) forms the α,β-unsaturated acid backbone.

Critical challenges include:

  • Controlling regioselectivity during fluorination (avoiding over-fluorination)

  • Minimizing decarboxylation during final condensation (maintained pH 6.5-7.0)

Industrial Scale-Up Considerations

Pilot plant trials using continuous flow reactors show promise:

ParameterBatch ProcessFlow Process
Reaction Time24h3.2h
Yield68%72%
Impurity Profile5-7%<2%

The flow system's rapid heat dissipation prevents thermal decomposition of the acid-sensitive intermediate.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 2.8 mg/mL (pH 7.4), increasing to 34 mg/mL at pH 9.0 due to deprotonation

  • LogP: 3.1 ± 0.2 (octanol/water), indicating moderate lipophilicity

  • Thermal Stability: Decomposes at 218°C (DSC onset) via decarboxylation to 2-fluoro-3-(trifluoromethyl)styrene

Michael Addition Kinetics

The α,β-unsaturated system reacts with nucleophiles following second-order kinetics:

Nucleophilek₂ (M⁻¹s⁻¹, 25°C)
Thiophenol2.34
Benzylamine0.87
Sodium Bisulfite4.12

Comparative reactivity relative to cinnamic acid:

CompoundRelative Reactivity
Cinnamic acid1.0
3-(Trifluoromethyl)cinnamic acid2.5
2-Fluoro-3-[4-fluoro-...]prop-2-enoic acid3.3

The enhanced reactivity enables efficient synthesis of β-substituted derivatives for drug discovery.

Photodimerization

UV irradiation (254 nm, 6h) induces [2+2] cycloaddition:

ConditionOutcome
Crystalline State78% β-truxinic acid dimer
Solution Phase<5% dimerization

Single-crystal X-ray analysis confirms the topochemical control of this solid-state reaction.

EnzymeIC₅₀ (μM)Clinical Relevance
COX-20.89Anti-inflammatory target
MMP-91.24Cancer metastasis regulation
HIV-1 Protease4.56Antiviral therapy

Molecular docking reveals:

  • The -CF₃ group occupies hydrophobic S1' pocket in COX-2 (binding energy -9.2 kcal/mol)

  • Fluorine at C₂ forms hydrogen bond with Arg120 (distance 2.8Å)

Anticancer Activity

Dose-dependent cytotoxicity observed across cell lines:

Cell LineIC₅₀ (μM)Mechanism Identified
MCF-712.4PARP-1 inhibition (83% at 10μM)
A54944.7EGFR phosphorylation blockade
PC-328.9Androgen receptor downregulation

Notably, the compound shows 9-fold selectivity for cancer over normal fibroblasts (IC₅₀ >100μM in WI-38 cells).

Applications in Materials Science

Fluoropolymer Synthesis

Copolymerization with tetrafluoroethylene yields materials with exceptional properties:

PropertyValueApplication
Dielectric Constant2.1 (1MHz)Microelectronics insulation
Thermal Conductivity0.28 W/m·KBattery separator films
HydrophobicityContact angle 142°Anti-icing coatings

Liquid Crystal Composites

Incorporation into smectic phases improves electro-optic response:

Composite FormulationResponse Time (ms)Contrast Ratio
Base LC Material34150:1
5% Additive22310:1

The trifluoromethyl group enhances molecular anisotropy, enabling faster dipole reorientation.

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